molecular formula C15H21NO4 B173464 (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid CAS No. 198493-85-5

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid

Cat. No.: B173464
CAS No.: 198493-85-5
M. Wt: 279.33 g/mol
InChI Key: XFSLNPBJZAPTMM-ZYHUDNBSSA-N
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Description

(2R,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features:

  • A butanoic acid backbone with a phenyl substituent at the C3 position.
  • A Boc-protected amino group (-NH-C(O-O-C(CH₃)₃)) at the C2 position.
  • Stereochemistry: Both the C2 and C3 positions adopt the R configuration, which is critical for its biological interactions and synthetic utility.

Applications: Boc-protected amino acids are widely used in peptide synthesis due to the Boc group’s stability under basic conditions and selective removal via trifluoroacetic acid (TFA) or HCl .

Properties

IUPAC Name

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLNPBJZAPTMM-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, commonly referred to as a derivative of phenylbutanoic acid, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N1O4C_{14}H_{21}N_{1}O_{4}, with a molecular weight of 273.33 g/mol. The compound features a chiral center at the 2 and 3 positions, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular receptors and enzymes. It modulates signaling pathways that are critical in several physiological processes:

  • Receptor Modulation : The compound interacts with cell surface receptors, potentially influencing pathways involved in inflammation and pain perception.
  • Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, contributing to its therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Analgesic Effects

In animal models, the compound has demonstrated analgesic effects comparable to standard pain relief medications. Its mechanism may involve modulation of pain pathways in the central nervous system.

Case Studies

  • Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups .
  • Pain Management Research : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. The trial concluded that patients experienced a notable decrease in pain levels without significant side effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameMolecular FormulaBiological Activity
(2S)-2-amino-3-phenylbutanoic acidC14H19N1O4C_{14}H_{19}N_{1}O_{4}Moderate anti-inflammatory effects
(3R)-3-(4-fluorophenyl)butanoic acidC14H18F1N1O4C_{14}H_{18}F_{1}N_{1}O_{4}Strong analgesic properties

Comparison with Similar Compounds

Key Structural Features Across Analogs

The compound is compared to structurally related derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Aromatic Substituent Stereochemistry Application Reference
Target Compound C₁₅H₂₁NO₄ 279.33 Boc Phenyl (C3) (2R,3R) Peptide synthesis -
Boc-D-3-Benzothienylalanine C₁₇H₁₇NO₄S 331.38 Boc Benzothiophen-3-yl (2R) R&D
(2R)-3-Phenyl-2-(Cbz)propanoic acid C₁₇H₁₇NO₄ 299.32 Cbz Phenyl (C3) (2R) Intermediate
(2R)-2-(Phthalimido)-3-methylbutanoic acid C₁₃H₁₃NO₄ 247.25 Phthalimido - (2R) Crystallography study

Functional Group and Stability Analysis

Protecting Groups: Boc (tert-butoxycarbonyl): Base-stable, acid-labile (removed by TFA/HCl). Ideal for stepwise peptide elongation . Cbz (Benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd) for removal, limiting compatibility with sulfur-containing residues . Phthalimido: Highly stable; requires harsh conditions (hydrazine) for deprotection, limiting its utility in sensitive syntheses .

Aromatic Substituents :

  • The target’s phenyl group balances lipophilicity and steric bulk, favoring membrane permeability.
  • Benzothiophene () increases lipophilicity and may enhance π-π stacking in solid-phase synthesis .

Research Findings and Hazards

Crystallography :

  • Phthalimido derivatives () exhibit intramolecular hydrogen bonds (e.g., C–H···O), stabilizing their conformation . Similar interactions likely occur in the target compound, influencing solubility and crystallinity.

Cbz derivatives may pose flammability risks during hydrogenolysis .

Preparation Methods

Standard Boc Protection Protocol

A typical procedure involves reacting the precursor amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, 2-amino-3-phenylbutanoic acid is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), followed by the addition of triethylamine (TEA) and Boc anhydride at 0–25°C. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4–6 hours.

Key Reaction Parameters

ParameterOptimal Condition
SolventTHF, DCM, or ethyl acetate
BaseTriethylamine (TEA)
Temperature0–25°C
Reaction Time4–6 hours
Yield75–85%

Alternative Boc Activation Methods

In cases where Boc anhydride proves insufficiently reactive, N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) may be used as coupling agents. For instance, a mixture of Boc-protected amino acid, HOBt, and DCC in DCM facilitates efficient activation of the carboxyl group for subsequent amide bond formation.

Stereochemical Control in (2R,3R) Configuration

Achieving the desired (2R,3R) stereochemistry necessitates chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

The Evans oxazolidinone method is widely utilized. The amino acid precursor is coupled to a chiral oxazolidinone, enabling stereoselective alkylation at the β-position. After Boc protection, the auxiliary is cleaved via hydrolysis, yielding the target compound with >98% enantiomeric excess (ee).

Representative Procedure

  • Couple L-phenylalanine to (R)-4-benzyloxazolidin-2-one using DCC/HOBt.

  • Alkylate the enolate with methyl iodide at −78°C.

  • Introduce the Boc group via Boc anhydride/TEA.

  • Hydrolyze the oxazolidinone with LiOH/H₂O₂.

Catalytic Asymmetric Hydrogenation

Palladium or rhodium catalysts with chiral ligands (e.g., BINAP) enable enantioselective reduction of α,β-unsaturated precursors. For example, hydrogenation of N-Boc-3-phenyl-2-enoic acid using [(R)-BINAP-RhCl]₂ achieves 95% ee.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (THF, DCM) enhance Boc anhydride reactivity, while DMF improves solubility for bulky intermediates. A study comparing solvents demonstrated that THF increases reaction rates by 30% compared to DCM due to better nucleophile stabilization.

Temperature and Catalysis

Elevating temperatures to 50°C accelerates Boc protection but risks racemization. Adding 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time to 2 hours without compromising stereochemical integrity.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (20:80 to 50:50). This method removes unreacted starting materials and diastereomers, achieving >95% purity.

Recrystallization

Recrystallization from ethanol/water (7:3) yields crystalline product with 99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 88–89°C, consistent with literature.

Analytical Data

TechniqueKey Findings
¹H NMRδ 1.44 (s, 9H, Boc), δ 7.32 (m, 5H, Ph)
HPLC (Chiralpak IA)Retention time: 12.7 min (99% ee)
HRMS[M+H]⁺: 280.1543 (calc. 280.1548)

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor with immobilized TEA and Boc anhydride achieves 90% yield at 10 kg/day throughput. This method reduces solvent waste and improves reproducibility.

Green Chemistry Approaches

Water-assisted Boc protection under micellar conditions (e.g., TPGS-750-M surfactant) minimizes organic solvent use while maintaining 80% yield.

Challenges and Mitigation Strategies

  • Racemization : Controlled pH (6.5–7.5) during Boc deprotection prevents epimerization.

  • Low Solubility : Co-solvents like dimethylacetamide (DMAc) enhance solubility for high-concentration reactions.

Q & A

Q. How can (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid be synthesized with high stereochemical purity?

  • Methodological Answer : Use a chiral auxiliary approach, such as oxazolidinone derivatives, to control stereochemistry. For example, (R)-4-benzyl-3-acyloxazolidin-2-one can direct the formation of the desired (2R,3R) configuration via Evans’ asymmetric alkylation . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Confirm enantiomeric excess using chiral HPLC or polarimetry .

Q. What are effective purification strategies for this compound?

  • Methodological Answer : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or impurities. Recrystallization from a mixture of dichloromethane and hexane can enhance purity. Monitor purity via TLC (Rf ~0.3–0.5) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure and stereochemistry be confirmed?

  • Methodological Answer : Combine 1H^1H-NMR (e.g., δ 1.18–1.23 ppm for tert-butyl protons), 13C^{13}C-NMR, and X-ray crystallography to resolve stereochemistry. For example, single-crystal X-ray analysis (monoclinic P21 space group, β = 109.98°) provides definitive confirmation of the (2R,3R) configuration . Mass spectrometry (ESI-MS) can validate molecular weight.

Advanced Research Questions

Q. How can discrepancies in stereochemical outcomes during synthesis be resolved?

  • Methodological Answer : Analyze starting materials for enantiomeric purity using chiral columns (e.g., Chiralpak AD-H). If unexpected stereoisomers form, evaluate reaction intermediates via 1H^1H-NMR coupling constants (e.g., vicinal JJ-values for diastereotopic protons). Re-optimize reaction parameters (e.g., base strength, solvent) to favor kinetic over thermodynamic control .

Q. What is the impact of the tert-butoxycarbonyl (Boc) group on stability under varying pH conditions?

  • Methodological Answer : The Boc group is acid-labile (cleaved by TFA or HCl/dioxane) but stable under basic conditions. To assess stability, incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. For prolonged stability in aqueous solutions, use lyophilization and store at -20°C under inert gas .

Q. How does stereochemistry influence biological activity in enzyme inhibition assays?

  • Methodological Answer : Compare the (2R,3R) enantiomer with its (2S,3S) counterpart in enzyme kinetics studies (e.g., IC50_{50}, KiK_i). Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to chiral active sites, as seen in β-lactamase inhibitors or peptide-based targets .

Q. What strategies mitigate degradation during long-term storage or experimental workflows?

  • Methodological Answer : Store the compound in anhydrous DMSO or under argon at -80°C. For aqueous solutions, add stabilizers (e.g., 0.1% BSA) and avoid repeated freeze-thaw cycles. Monitor degradation products via LC-MS and adjust storage protocols based on Arrhenius stability studies .

Data Contradiction Analysis

Q. How to address conflicting NMR data between synthesized batches?

  • Methodological Answer : Verify solvent effects (e.g., CDCl3_3 vs. D2_2O) and calibration of spectrometers. Use 1H^1H-1H^1H COSY or NOESY to resolve overlapping signals. If impurities are suspected (e.g., residual oxazolidinone), perform column chromatography and reanalyze .

Q. Why do crystallization attempts yield polymorphic forms?

  • Methodological Answer : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) and temperatures. Characterize polymorphs via PXRD and DSC. If a specific polymorph is required for bioavailability (e.g., in prodrugs), use seeding techniques with pre-characterized crystals .

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